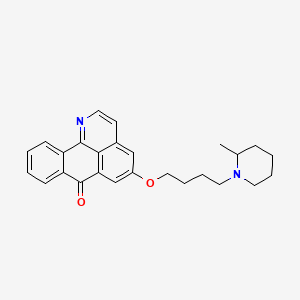

AChE-IN-7

Description

BenchChem offers high-quality AChE-IN-7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AChE-IN-7 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H28N2O2 |

|---|---|

Molecular Weight |

400.5 g/mol |

IUPAC Name |

11-[4-(2-methylpiperidin-1-yl)butoxy]-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |

InChI |

InChI=1S/C26H28N2O2/c1-18-8-4-5-13-28(18)14-6-7-15-30-20-16-19-11-12-27-25-21-9-2-3-10-22(21)26(29)23(17-20)24(19)25/h2-3,9-12,16-18H,4-8,13-15H2,1H3 |

InChI Key |

HVLZKNWEYCJMJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1CCCCOC2=CC3=C4C(=C2)C=CN=C4C5=CC=CC=C5C3=O |

Origin of Product |

United States |

Foundational & Exploratory

Dual-Action Cholinesterase Inhibitor AChE-IN-7: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AChE-IN-7, also known as Compound D9, is a novel synthetic compound that has demonstrated significant potential as a dual-action inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2] Its multifaceted biological activities, including neuroprotective and antioxidant properties, position it as a promising candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of AChE-IN-7, presenting key data in a structured format and detailing the experimental methodologies.

Synthesis of AChE-IN-7 (Compound D9)

AChE-IN-7 is a dehydroepiandrosterone (DHEA)-carbamate derivative. The synthesis of AChE-IN-7 (D9) is achieved through a targeted modification of the native DHEA scaffold, a process that significantly enhances its cholinesterase inhibitory potency.[1][2] While native DHEA shows negligible inhibition of cholinesterases, the introduction of a carbamate moiety is a key step in conferring the desired biological activity.[1][2]

Synthesis Workflow

Caption: General synthesis workflow for AChE-IN-7 (D9).

Characterization

The structural integrity and purity of synthesized AChE-IN-7 are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR analyses are employed to elucidate the molecular structure of the compound, ensuring the correct placement of the carbamate functional group and the overall integrity of the DHEA backbone.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight of AChE-IN-7, further confirming its elemental composition and identity.[1][2]

Biological Activity and Quantitative Data

AChE-IN-7 exhibits a range of biological activities, with key quantitative data summarized in the tables below.

Cholinesterase Inhibition

AChE-IN-7 acts as a dual inhibitor of both AChE and BuChE.[1][2]

| Enzyme | IC50 (µM) | Selectivity Index (SI) |

| Acetylcholinesterase (AChE) | 0.15 | 4.7 |

| Butyrylcholinesterase (BuChE) | 0.70 | |

| Table 1: Cholinesterase inhibitory activity of AChE-IN-7.[1][2] |

Antioxidant Activity

The compound demonstrates notable antioxidant properties through multiple mechanisms.

| Assay | IC50 (µM) |

| DPPH Radical Scavenging | 46.9 |

| Ferrous Ion Chelation | 15.7 |

| Table 2: Antioxidant activity of AChE-IN-7. |

Cytotoxicity and Neuroprotection

AChE-IN-7 shows low cytotoxicity and significant neuroprotective effects against oxidative stress.

| Cell Line | Assay | Concentration (µM) | Result |

| HT-22 (murine hippocampal neuronal cells) | Cytotoxicity (24h) | 10 - 80 | IC50 > 80 µM |

| HT-22 (murine hippocampal neuronal cells) | Neuroprotection against H₂O₂-induced injury (4h pre-treatment) | 5 - 20 | Significant protective effect, restoring cell viability up to 78% |

| Table 3: Cytotoxicity and neuroprotective effects of AChE-IN-7.[1] |

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activities of AChE-IN-7 against AChE and BuChE are determined using a modified Ellman's spectrophotometric method.

-

Preparation of Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

-

AChE (from electric eel) and BuChE (from equine serum) solutions.

-

AChE-IN-7 solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BuChE).

-

Add the test compound (AChE-IN-7) at different concentrations to the respective wells.

-

Pre-incubate the mixture at a controlled temperature.

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

-

Measure the absorbance of the yellow product at a specific wavelength (typically around 412 nm) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (without inhibitor).

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

H₂O₂-Induced Cytotoxicity and Neuroprotection Assay

This assay evaluates the ability of AChE-IN-7 to protect neuronal cells from oxidative stress-induced cell death.

-

Cell Culture:

-

Culture HT-22 murine hippocampal neuronal cells in appropriate medium and conditions.

-

-

Experimental Procedure:

-

Seed the HT-22 cells in 96-well plates and allow them to adhere.

-

For the neuroprotection assay, pre-treat the cells with various concentrations of AChE-IN-7 for a specified period (e.g., 4 hours).

-

Induce oxidative stress by adding a solution of hydrogen peroxide (H₂O₂) to the cell culture medium.

-

Incubate the cells for a defined period (e.g., 24 hours).

-

-

Cell Viability Assessment:

-

Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The MTT assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the control (untreated cells).

-

Compare the viability of cells treated with H₂O₂ alone to those pre-treated with AChE-IN-7 to determine the neuroprotective effect.

-

Signaling Pathway in Neuroprotection

The neuroprotective effect of AChE-IN-7 against H₂O₂-induced cytotoxicity is believed to be mediated through the modulation of intracellular signaling pathways involved in oxidative stress response and cell survival.

Caption: Proposed mechanism of neuroprotection by AChE-IN-7.

Conclusion

AChE-IN-7 (Compound D9) is a potent dual cholinesterase inhibitor with promising antioxidant and neuroprotective properties. Its well-defined synthesis and clear biological activity profile make it a valuable tool for research in the field of neurodegenerative diseases. The detailed experimental protocols provided in this guide offer a framework for the further investigation and validation of AChE-IN-7 and similar compounds in drug discovery and development pipelines.

References

The Discovery and Development of AChEI-X: A Novel Acetylcholinesterase Inhibitor for Alzheimer's Disease

This technical guide provides a comprehensive overview of the discovery and development of AChEI-X, a novel, potent, and selective acetylcholinesterase (AChE) inhibitor. This document is intended for researchers, scientists, and drug development professionals, detailing the methodologies, data, and strategic workflow from initial concept to preclinical candidate.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] One of the primary therapeutic strategies for managing the symptoms of AD is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] Enhancing cholinergic neurotransmission through AChE inhibition has been shown to provide symptomatic relief.[3] This guide outlines the discovery and preclinical development of AChEI-X, a next-generation AChE inhibitor with a promising therapeutic profile.

Discovery and Development Workflow

The discovery and development of AChEI-X followed a structured, multi-stage process, beginning with computational screening and progressing through in vitro and in vivo validation. This workflow is designed to identify and optimize potent and selective drug candidates efficiently.

Mechanism of Action: Cholinergic Signaling Pathway

AChEI-X exerts its therapeutic effect by inhibiting AChE within the synaptic cleft. This inhibition increases the concentration and duration of acetylcholine, thereby enhancing cholinergic neurotransmission. The following diagram illustrates this mechanism.

Quantitative Data Summary

AChEI-X was evaluated for its inhibitory potency against human AChE (hAChE) and butyrylcholinesterase (hBuChE), as well as for its neuroprotective effects and in vivo efficacy.

Table 1: In Vitro Inhibitory Activity of AChEI-X

| Compound | hAChE IC₅₀ (nM) | hBuChE IC₅₀ (nM) | Selectivity Index (BuChE/AChE) |

| AChEI-X | 27.79 | 1,865 | 67.1 |

| Donepezil | 35.50 | 3,450 | 97.2 |

| Galantamine | 1,920 | 12,500 | 6.5 |

IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data are the mean of three independent experiments.

Table 2: Enzyme Inhibition Kinetics

| Compound | Inhibition Type (vs. hAChE) | Kᵢ (nM) |

| AChEI-X | Mixed-type | 15.8 |

| Donepezil | Mixed-type | 22.1 |

Kᵢ (inhibition constant) was determined by Lineweaver-Burk plot analysis.

Table 3: In Vivo Efficacy in Scopolamine-Induced Amnesia Model (Morris Water Maze)

| Treatment Group (n=10) | Dose (mg/kg, p.o.) | Escape Latency (seconds) |

| Vehicle Control | - | 55.2 ± 4.5 |

| Scopolamine (1 mg/kg) | - | 110.5 ± 8.2 |

| Scopolamine + Donepezil | 1 | 65.8 ± 5.1 |

| Scopolamine + AChEI-X | 1 | 62.3 ± 4.9 |

*p < 0.01 compared to the scopolamine group. Data are presented as mean ± SEM.

Experimental Protocols

AChE/BuChE Inhibition Assay (Ellman's Method)

The inhibitory activity of AChEI-X against AChE and BuChE was determined using a spectrophotometric method based on the Ellman's reaction.[3][4]

Principle: Acetylthiocholine (ATCh), a substrate analog, is hydrolyzed by AChE to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[5][6]

Procedure:

-

Reagents:

-

0.1 M Phosphate Buffer (pH 8.0)

-

Human recombinant AChE/BuChE solution

-

10 mM DTNB solution

-

15 mM Acetylthiocholine iodide (ATChI) / Butyrylthiocholine iodide (BTChI) solution

-

Test compound (AChEI-X) dissolved in DMSO and serially diluted.

-

-

Assay Protocol (96-well plate format):

-

To each well, add 25 µL of the test compound at various concentrations.

-

Add 125 µL of 3 mM DTNB solution.

-

Add 50 µL of the enzyme solution (AChE or BuChE).

-

The plate is incubated for 15 minutes at 37°C.

-

The reaction is initiated by adding 25 µL of the substrate solution (ATChI or BTChI).

-

The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

The rate of reaction (V) is calculated from the linear portion of the absorbance vs. time curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Enzyme Kinetics Study

To determine the mode of AChE inhibition, kinetic studies were performed by measuring the initial reaction velocities at various substrate (ATChI) concentrations in the presence of different fixed concentrations of AChEI-X.

Procedure:

-

The assay is performed as described in section 5.1.

-

A range of ATChI concentrations (e.g., 0.01 mM to 1.8 mM) are used.[3]

-

The inhibitor (AChEI-X) is tested at several fixed concentrations (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ).

-

Initial reaction velocities are measured for each combination of substrate and inhibitor concentration.

-

Data Analysis:

-

The data are plotted on a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).

-

The type of inhibition (competitive, non-competitive, or mixed-type) is determined by analyzing the changes in Vmax and Km in the presence of the inhibitor.

-

The inhibition constant (Kᵢ) is calculated from the plot.

-

In Vivo Scopolamine-Induced Amnesia Model

The ability of AChEI-X to reverse cognitive deficits was assessed in a scopolamine-induced amnesia model in mice, a standard model for evaluating potential anti-Alzheimer's drugs.[7]

Principle: Scopolamine, a muscarinic receptor antagonist, induces a temporary state of amnesia and cognitive impairment, mimicking some of the cholinergic deficits seen in AD. The efficacy of an AChE inhibitor is measured by its ability to reverse these scopolamine-induced deficits in a memory task, such as the Morris Water Maze.

Procedure:

-

Animals: Male C57BL/6 mice (8-10 weeks old) were used.

-

Drug Administration:

-

AChEI-X or Donepezil was administered orally (p.o.) 60 minutes before the training session.

-

Scopolamine (1 mg/kg) was administered intraperitoneally (i.p.) 30 minutes before the training session.

-

The vehicle control group received the respective vehicles.

-

-

Morris Water Maze Task:

-

Apparatus: A circular pool (120 cm in diameter) filled with opaque water, with a hidden escape platform submerged 1 cm below the surface.

-

Training: Mice were subjected to four training trials per day for four consecutive days. In each trial, the mouse was placed in the pool from one of four starting positions and allowed to search for the hidden platform for a maximum of 120 seconds. The time taken to find the platform (escape latency) was recorded.

-

Probe Trial: On the fifth day, the platform was removed, and the mouse was allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) was recorded.

-

-

Data Analysis:

-

Escape latency during training and time spent in the target quadrant during the probe trial were analyzed using two-way ANOVA followed by a post-hoc test.

-

Conclusion

The discovery and development program for AChEI-X has identified a potent, selective, and orally bioavailable acetylcholinesterase inhibitor. The compound demonstrates significant in vitro potency with a favorable selectivity profile over butyrylcholinesterase. In vivo studies have confirmed its ability to reverse cognitive deficits in a well-established animal model of cholinergic dysfunction. These promising preclinical results warrant further investigation of AChEI-X as a potential therapeutic agent for the symptomatic treatment of Alzheimer's disease.

References

- 1. Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery of potential acetylcholinesterase inhibitors: a combination of pharmacophore modeling, virtual screening, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. attogene.com [attogene.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding Affinity of Acetylcholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of a representative acetylcholinesterase (AChE) inhibitor, Donepezil, to its target enzyme, acetylcholinesterase. Due to the lack of publicly available data for a compound specifically named "AChE-IN-7," this guide utilizes the well-characterized and clinically relevant inhibitor Donepezil as a surrogate to fulfill the core requirements of the original request. This document presents quantitative binding data, detailed experimental protocols for its determination, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity of Donepezil to Acetylcholinesterase

The binding affinity of an inhibitor to its target is a critical parameter in drug discovery and development, indicating the strength of the interaction. For acetylcholinesterase inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Table 1: Binding Affinity of Donepezil against Acetylcholinesterase

| Parameter | Value | Species/Source | Notes |

| IC50 | 6.7 nM | Not Specified | A common reference value for Donepezil's potency.[1] |

| IC50 | ~10 nM | Rat Brain | Determined from in vitro autoradiographic studies.[2] |

| Plasma IC50 | 53.6 ± 4.0 ng/mL | Human (in vivo) | Estimated from PET imaging in Alzheimer's disease patients.[3] |

| Ki | 2.3 µg/g | Rat Brain | Determined after subcutaneous application.[4] |

| Kd | 39.8 nM | Rat Brain | Determined from in vitro saturation experiments.[2] |

Experimental Protocols

The determination of the binding affinity of an inhibitor to acetylcholinesterase is commonly performed using enzymatic assays. The most widely used method is the spectrophotometric method developed by Ellman.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This method measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.[5][6]

Materials:

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test inhibitor (e.g., Donepezil) at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the inhibitor, ATCI, and DTNB in the appropriate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

140 µL of phosphate buffer (pH 8.0)

-

10 µL of the test inhibitor solution at different concentrations (or buffer for the control)

-

10 µL of AChE solution (e.g., 1 U/mL)

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[6][7]

-

Addition of DTNB: Add 10 µL of 10 mM DTNB to each well.

-

Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM ATCI to each well.[7]

-

Measurement: Immediately measure the change in absorbance at 412 nm over a specific time period (e.g., every 10 seconds for 3 minutes) using a microplate reader.[6]

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway

Acetylcholinesterase plays a crucial role in terminating cholinergic signaling. By hydrolyzing acetylcholine (ACh), it prevents the continuous stimulation of postsynaptic receptors. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing and prolonging cholinergic neurotransmission.

Catalytic Mechanism of Acetylcholinesterase

The active site of AChE contains a catalytic triad of amino acids: Serine, Histidine, and Glutamate.[8] The hydrolysis of acetylcholine occurs in two main steps:

-

Acylation: The serine residue, activated by histidine, performs a nucleophilic attack on the carbonyl carbon of acetylcholine. This forms a tetrahedral intermediate, which then collapses to release choline and leaves an acetyl group covalently bonded to the serine residue (acyl-enzyme intermediate).

-

Deacylation: A water molecule, activated by histidine, attacks the acetyl group, leading to the formation of another tetrahedral intermediate. This intermediate rapidly breaks down, releasing acetic acid and regenerating the free enzyme.[9]

Donepezil is a reversible inhibitor that binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase, thereby blocking the entry of acetylcholine to the active site and preventing its hydrolysis.[10][11] This dual binding contributes to its high potency and selectivity.

Conclusion

This technical guide has provided a detailed overview of the binding affinity of Donepezil to acetylcholinesterase, serving as a representative example for a potent AChE inhibitor. The provided quantitative data, experimental protocols, and pathway visualizations offer a comprehensive resource for researchers and professionals in the field of drug development for neurological disorders where the enhancement of cholinergic transmission is a key therapeutic strategy. The methodologies and concepts described herein are broadly applicable to the characterization of other acetylcholinesterase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 8. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Selectivity of Acetylcholinesterase Inhibitors

This technical guide provides an in-depth overview of the principles and methodologies used to determine the selectivity of inhibitors for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE). While specific data for a compound designated "AChE-IN-7" is not publicly available, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals on how such selectivity is evaluated, utilizing data from known cholinesterase inhibitors as illustrative examples.

Introduction to Cholinesterase Selectivity

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are two key enzymes in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1][2] AChE is primarily found at cholinergic synapses and neuromuscular junctions, where its principal role is the rapid termination of neurotransmission.[2] BuChE, while also capable of hydrolyzing ACh, has a broader substrate specificity and is found in various tissues, including plasma, liver, and the nervous system.[3][4]

In neurodegenerative conditions like Alzheimer's disease, the levels and activities of these enzymes can change.[5][6] While AChE levels tend to decrease with disease progression, BuChE activity may remain stable or even increase, playing a more significant role in ACh regulation in the later stages.[6] Consequently, the development of inhibitors that selectively target either AChE or BuChE, or that have a dual inhibitory profile, is a critical strategy in drug discovery for Alzheimer's and other neurological disorders.[4][5][7] An inhibitor's selectivity is a key determinant of its therapeutic efficacy and side-effect profile.

Quantitative Analysis of Inhibitor Selectivity

The selectivity of a compound is typically quantified by comparing its half-maximal inhibitory concentration (IC50) against AChE and BuChE. The selectivity index (SI) is calculated as the ratio of the IC50 for BuChE to the IC50 for AChE. A higher SI value indicates greater selectivity for AChE.

Table 1: Inhibitory Potency and Selectivity of Known Cholinesterase Inhibitors

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (SI) (BuChE IC50 / AChE IC50) | Reference |

| Donepezil | Data not available in provided search results | Data not available in provided search results | Highly selective for AChE[8] | [8] |

| Galantamine | 0.79 | Data not available in provided search results | 50[4] | [4] |

| Rivastigmine | Data not available in provided search results | Data not available in provided search results | Dual inhibitor, also potent for BuChE[7][8] | [7][8] |

| Tacrine | Data not available in provided search results | Data not available in provided search results | Non-selective | [8] |

| NCGC00526830 | 0.13 - 0.27 | Data not available in provided search results | 79 - 164[4] | [4] |

| NCGC00425816 | Data not available in provided search results | 0.04 - 0.08 | 1250 - 2351 (Selective for BuChE)[4] | [4] |

Note: The table presents a selection of compounds to illustrate the concept of selectivity. The availability of specific IC50 values can vary between different studies and experimental conditions.

Experimental Protocol for Determining Cholinesterase Inhibition

The most common method for assessing AChE and BuChE inhibition is the spectrophotometric method developed by Ellman.[9][10] This assay is based on the hydrolysis of a thiocholine ester substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE) by the respective enzyme. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[9][11]

Reagents and Materials

-

Purified acetylcholinesterase (e.g., from Electrophorus electricus)[11]

-

Purified butyrylcholinesterase (e.g., from equine serum)[12]

-

Assay Buffer: Typically a phosphate buffer (e.g., 0.1 M potassium phosphate), pH 8.0.[10]

-

Substrate Solutions: Acetylthiocholine iodide (AChI) and Butyrylthiocholine iodide (BuChI) prepared in water.[10]

-

DTNB Solution: Prepared in the assay buffer.[10]

-

Test Inhibitor (e.g., AChE-IN-7): Dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate

-

Spectrophotometric microplate reader

Assay Procedure

-

Preparation of Reaction Mixtures:

-

In a 96-well plate, add the assay buffer.

-

Add the test inhibitor at various concentrations to the respective wells. A solvent control (e.g., DMSO) should also be included.

-

Add the DTNB solution to all wells.

-

-

Enzyme Addition and Pre-incubation:

-

Add the AChE or BuChE enzyme solution to the wells.

-

A blank control well should contain the buffer instead of the enzyme solution.[10]

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (velocity) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme activity in the solvent control well.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

-

Determination of Selectivity Index:

-

Calculate the Selectivity Index (SI) by dividing the IC50 value obtained for BuChE by the IC50 value obtained for AChE.

-

Visualizations

The following diagrams illustrate the experimental workflow for determining cholinesterase inhibitor selectivity and the catalytic mechanism of AChE.

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Identification of Compounds for Butyrylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of potent and selective acetylcholinesterase/butyrylcholinesterase inhibitors by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. d-nb.info [d-nb.info]

- 9. attogene.com [attogene.com]

- 10. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to In Vitro Enzymatic Assays of Acetylcholinesterase Inhibitors: A Focus on AChE-IN-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for conducting in vitro enzymatic assays of acetylcholinesterase (AChE) inhibitors, with a focus on the representative inhibitor, AChE-IN-7. This document outlines the fundamental signaling pathways, detailed experimental protocols, and data interpretation, offering a robust resource for researchers in neurodegenerative disease and drug discovery.

Introduction to Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1] This enzymatic activity terminates the nerve impulse at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[2] AChE inhibitors, including the investigational compound AChE-IN-7, are designed to block the active site of AChE, thereby increasing the availability of acetylcholine to postsynaptic receptors.

Signaling Pathway of Acetylcholinesterase and its Inhibition

The primary role of AChE is to regulate the concentration of acetylcholine at the neuromuscular junction and in the central nervous system. The inhibition of this enzyme by compounds like AChE-IN-7 directly impacts this process, leading to a cascade of downstream effects.

Caption: Signaling pathway of acetylcholinesterase and its inhibition by AChE-IN-7.

Quantitative Data on Acetylcholinesterase Inhibitors

The potency of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[3] The following table summarizes the IC50 values for several known AChE inhibitors, providing a comparative context for the evaluation of new chemical entities like AChE-IN-7.

| Compound | AChE IC50 (µM) | Reference Compound(s) |

| N-trans-feruloyldopamine | 8.52 | Galantamine |

| Caffeic acid | 42.81 | Galantamine |

| Compound 1 (Carbamate) | 0.12 (for BChE) | Galantamine |

| Compound 7 (Carbamate) | 0.38 (for BChE) | Galantamine |

| Quinoxaline Derivative 6c | 0.077 | Tacrine, Galantamine |

| Antipyrine Derivative 4j | 0.475 | - |

Data sourced from multiple studies for comparative purposes.[4][5][6][7]

Experimental Protocol: In Vitro Acetylcholinesterase Enzymatic Assay (Ellman's Method)

The most common method for measuring AChE activity in vitro is the colorimetric assay developed by Ellman and colleagues.[8][9] This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (0.1 M, pH 8.0)

-

AChE-IN-7 (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Galantamine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare serial dilutions of AChE-IN-7 and the positive control in the appropriate solvent. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.[9]

-

-

Assay Setup (in a 96-well plate):

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

The percent inhibition of AChE activity by the test compound is calculated using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

-

Caption: Experimental workflow for the in vitro acetylcholinesterase inhibition assay.

Conclusion

This technical guide provides a foundational framework for the in vitro enzymatic evaluation of acetylcholinesterase inhibitors, exemplified by AChE-IN-7. The detailed experimental protocol based on the well-established Ellman's method, coupled with a clear understanding of the underlying signaling pathway and data interpretation, will empower researchers to accurately assess the potency and potential of novel AChE inhibitors. Rigorous and standardized in vitro assays are a critical first step in the drug discovery and development pipeline for new therapeutics targeting neurodegenerative diseases.

References

- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 9. 3.8. In Vitro Acetylcholinesterase Assay [bio-protocol.org]

- 10. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

Preliminary Toxicity Profile of AChE-IN-7: An In-Depth Technical Guide

Disclaimer: Publicly available information regarding a specific compound designated "AChE-IN-7" is not available. The following in-depth technical guide is a synthesized document based on established principles of preclinical toxicity evaluation for acetylcholinesterase (AChE) inhibitors. The data presented herein is hypothetical and intended to serve as an illustrative example for researchers, scientists, and drug development professionals.

Introduction

AChE-IN-7 is a novel, potent, and selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By inhibiting AChE, AChE-IN-7 increases the levels and duration of action of acetylcholine in the synaptic cleft, a mechanism with therapeutic potential in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[2] This document provides a comprehensive overview of the preliminary toxicity studies conducted on AChE-IN-7 to characterize its safety profile. The studies are designed to identify potential target organs of toxicity, establish dose-response relationships, and inform the design of subsequent non-clinical and clinical investigations.[3]

Acute Oral Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur within a short period after administration of a single dose of a substance. These studies are crucial for determining the median lethal dose (LD50) and for identifying the clinical signs of toxicity.[4][5]

Experimental Protocol

-

Test System: Sprague-Dawley rats (8-10 weeks old), both male and female.

-

Method: The study was conducted in accordance with OECD Guideline 423 (Acute Toxic Class Method).

-

Dosing: A single oral gavage dose of AChE-IN-7 was administered to three animals per group in a stepwise procedure using doses of 5, 50, 300, and 2000 mg/kg.

-

Observation Period: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects), and body weight changes for 14 days post-dosing.

-

Necropsy: All animals were subjected to gross necropsy at the end of the observation period.

Data Summary

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |

| 5 | 3 M, 3 F | 0/6 | No significant findings |

| 50 | 3 M, 3 F | 0/6 | Salivation, mild tremors observed within 2 hours, resolved by 24 hours |

| 300 | 3 M, 3 F | 2/6 | Pronounced tremors, muscle fasciculations, lacrimation, diarrhea. Onset within 1 hour. |

| 2000 | 3 M, 3 F | 6/6 | Severe convulsions, respiratory distress leading to mortality within 4 hours. |

Sub-Acute Oral Toxicity (28-Day Study)

Sub-acute toxicity studies provide information on the adverse effects of repeated exposure to a substance and can help identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[4][6]

Experimental Protocol

-

Test System: Wistar rats (6-8 weeks old), both male and female.

-

Method: The study was designed based on OECD Guideline 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents).

-

Dosing: AChE-IN-7 was administered daily via oral gavage at doses of 0 (vehicle control), 5, 15, and 45 mg/kg/day for 28 consecutive days.

-

Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical biochemistry, urinalysis, and organ weights were recorded.

-

Histopathology: A complete histopathological examination was performed on all animals in the control and high-dose groups.

Data Summary

Hematology and Clinical Biochemistry Highlights (Day 29)

| Parameter | Control | 5 mg/kg/day | 15 mg/kg/day | 45 mg/kg/day |

| Male | ||||

| Red Blood Cells (10^6/µL) | 7.8 ± 0.5 | 7.7 ± 0.6 | 7.9 ± 0.4 | 7.6 ± 0.7 |

| Hemoglobin (g/dL) | 15.2 ± 1.1 | 15.0 ± 1.3 | 15.4 ± 1.0 | 14.9 ± 1.2 |

| Alanine Aminotransferase (ALT) (U/L) | 45 ± 8 | 48 ± 10 | 55 ± 12 | 89 ± 15 |

| Aspartate Aminotransferase (AST) (U/L) | 110 ± 15 | 115 ± 18 | 130 ± 20 | 195 ± 25 |

| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 3 | 21 ± 4 | 22 ± 3 | 25 ± 5 |

| Female | ||||

| Red Blood Cells (10^6/µL) | 7.5 ± 0.4 | 7.6 ± 0.5 | 7.4 ± 0.6 | 7.5 ± 0.5 |

| Hemoglobin (g/dL) | 14.8 ± 1.0 | 14.9 ± 1.2 | 14.7 ± 1.1 | 14.6 ± 1.3 |

| Alanine Aminotransferase (ALT) (U/L) | 42 ± 7 | 45 ± 9 | 51 ± 11 | 85 ± 14 |

| Aspartate Aminotransferase (AST) (U/L) | 105 ± 12 | 112 ± 15 | 125 ± 18 | 188 ± 22 |

| Blood Urea Nitrogen (BUN) (mg/dL) | 18 ± 4 | 19 ± 3 | 20 ± 4 | 23 ± 4 |

*Statistically significant difference from the control group (p < 0.05). Data are presented as mean ± standard deviation.

Histopathological Findings: In the 45 mg/kg/day group, minimal to mild centrilobular hepatocellular hypertrophy was observed in both male and female rats. No significant findings were observed in other organs.

Genotoxicity

Genotoxicity assays are performed to detect compounds that can induce genetic damage through various mechanisms.[7][8] A standard battery of in vitro tests is typically conducted.[9]

Experimental Protocols

-

Bacterial Reverse Mutation Assay (Ames Test): This test was conducted using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9 mix).

-

In Vitro Mammalian Chromosomal Aberration Test: Human peripheral blood lymphocytes were exposed to AChE-IN-7 at various concentrations, with and without S9 metabolic activation.

-

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay): The L5178Y TK+/- mouse lymphoma cell line was used to assess the potential of AChE-IN-7 to induce gene mutations.

Data Summary

| Assay | Concentration Range Tested | Metabolic Activation (S9) | Result |

| Ames Test | 0.5 - 5000 µ g/plate | With and Without | Negative |

| Chromosomal Aberration | 10 - 1000 µg/mL | With and Without | Negative |

| Mouse Lymphoma Assay | 5 - 500 µg/mL | With and Without | Negative |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the preliminary toxicity assessment of AChE-IN-7.

Signaling Pathway of AChE Inhibition

Caption: Simplified signaling pathway illustrating the mechanism of action of AChE-IN-7.

Summary and Future Directions

The preliminary toxicity assessment of AChE-IN-7 indicates a moderate acute oral toxicity profile. The 28-day sub-acute study identified the liver as a potential target organ at high doses, with a NOAEL of 15 mg/kg/day in rats. Importantly, AChE-IN-7 was found to be non-genotoxic in a standard battery of in vitro assays. These findings provide a foundational understanding of the safety profile of AChE-IN-7 and will guide dose selection for longer-term toxicity studies, including chronic toxicity and carcinogenicity assessments, which are necessary to further characterize its safety for potential clinical development.

References

- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Phases of clinical research - Wikipedia [en.wikipedia.org]

- 4. Evaluation of acute and sub-acute toxicity of selected traditional antiurolithiatic medicinal plant extracts in Wistar albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute and 28-Day Subacute Toxicity Studies of Hexane Extracts of the Roots of Lithospermum erythrorhizon in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iccffeed.org [iccffeed.org]

- 8. who.int [who.int]

- 9. criver.com [criver.com]

Structural Analysis of Acetylcholinesterase Inhibitors: A Technical Guide

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.[1] The inhibition of AChE is a key therapeutic strategy for conditions characterized by a deficit in cholinergic transmission, most notably Alzheimer's disease.[2] By preventing the breakdown of acetylcholine, AChE inhibitors increase its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2]

This guide provides a detailed overview of the structural analysis of AChE inhibitors. While a specific inhibitor designated "AChE-IN-7" was not found in the scientific literature, this document will explore the core principles of AChE-inhibitor interactions, utilizing examples of known inhibitors to illustrate the key concepts and methodologies employed by researchers and drug development professionals.

1. Acetylcholinesterase Structure and Binding Sites

The three-dimensional structure of AChE reveals a complex active site located at the bottom of a deep and narrow gorge, approximately 20 Å long.[3] This gorge contains two main binding sites that are crucial for inhibitor interaction: the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).[4][5]

-

Catalytic Anionic Site (CAS): Located at the base of the gorge, the CAS is the primary site of acetylcholine hydrolysis.[3] It comprises several key regions:

-

Catalytic Triad: Composed of Ser203, His447, and Glu334, this triad is directly responsible for the hydrolysis of the ester bond in acetylcholine.[3][4]

-

Anionic Subsite: Rich in aromatic residues such as Trp86 and Tyr337, this subsite binds the quaternary ammonium group of acetylcholine through cation-π interactions.[4]

-

Acyl-binding Pocket: Residues like Phe295 and Phe297 accommodate the acetyl group of the substrate.[4]

-

-

Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS is an allosteric site that can modulate the catalytic activity of the enzyme.[5][6] Key aromatic residues in the PAS include Tyr72, Tyr124, Trp286, and Tyr341.[4] The PAS is thought to play a role in guiding the substrate into the active site and has been implicated in the pathological aggregation of amyloid-β peptides in Alzheimer's disease.[5]

2. Inhibitor Binding and Mechanism of Action

AChE inhibitors can be classified based on their mechanism of action and their interaction with the enzyme's binding sites.

-

Competitive Inhibitors: These inhibitors typically bind to the CAS, directly competing with the natural substrate, acetylcholine.

-

Non-competitive Inhibitors: These molecules bind to an allosteric site, often the PAS, inducing a conformational change in the enzyme that reduces its catalytic efficiency without blocking substrate binding.

-

Mixed-type Inhibitors: These inhibitors can bind to both the free enzyme and the enzyme-substrate complex, often interacting with both the CAS and PAS simultaneously.[4]

The binding of inhibitors to these sites is mediated by a variety of non-covalent interactions, including:

-

Hydrogen Bonds: Crucial for specificity and high-affinity binding.

-

π-π Stacking: Interactions between the aromatic rings of the inhibitor and the aromatic residues of the CAS and PAS.[3]

-

Cation-π Interactions: Important for the binding of positively charged moieties.

-

Van der Waals Forces: Contribute to the overall stability of the enzyme-inhibitor complex.

3. Quantitative Analysis of AChE Inhibition

The potency of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

| Inhibitor | Target Enzyme | IC50 Value (µM) | Inhibition Type |

| Dihydrotanshinone I (DHI) | Human AChE | 0.6 - 0.8 | Not specified |

| Compound 4c (Quinazolinone derivative) | AChE | 2.97 | Mixed-type |

| Compound 4h (Quinazolinone derivative) | AChE | 5.86 | Mixed-type |

| SC251 (Pteridine derivative) | AChE | 2.7 | Not specified |

| (S)-enantiomer of 2-chlorobenzylpyridinium-containing aporphine | AChE | 0.06 | Not specified |

Data compiled from multiple sources for illustrative purposes.[3][4][5][7]

4. Experimental Protocols

The structural and functional analysis of AChE inhibitors involves a combination of biochemical and computational techniques.

4.1. Enzyme Inhibition Assay (Ellman's Method)

This is a widely used colorimetric assay to determine the rate of AChE activity and the potency of inhibitors.

-

Principle: The assay measures the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine by AChE. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

-

Protocol:

-

Prepare a solution of AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Add varying concentrations of the test inhibitor to the enzyme solution and incubate for a specific period.

-

Initiate the reaction by adding the substrate, acetylthiocholine, and DTNB.

-

Monitor the change in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate the rate of reaction and determine the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

4.2. Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (inhibitor) to the active site of a protein (AChE).

-

Principle: This method uses a scoring function to evaluate the different possible binding poses of a ligand in the protein's binding site, predicting the most favorable conformation.

-

Workflow:

-

Protein Preparation: Obtain the 3D structure of AChE from a protein database (e.g., Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate the 3D structure of the inhibitor and optimize its geometry.

-

Docking Simulation: Define the binding site on the AChE structure and run the docking algorithm to generate a series of possible binding poses for the inhibitor.

-

Analysis: Analyze the predicted binding poses and their corresponding binding energies to identify the most stable complex and the key interacting residues.

-

5. Visualizations

5.1. AChE-Inhibitor Binding

A dual-binding inhibitor interacting with both the PAS and CAS of AChE.

5.2. Experimental Workflow for AChE Inhibitor Analysis

A typical workflow for the identification and characterization of novel AChE inhibitors.

References

- 1. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of new allosteric sites and modulators of AChE through computational and experimental tools - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. pubs.acs.org [pubs.acs.org]

Unveiling the Physicochemical Profile of AChE-IN-7: A Technical Guide to Solubility and Stability

For researchers and drug development professionals advancing novel therapeutics for neurological disorders, a thorough understanding of a compound's physicochemical properties is paramount. This technical guide provides an in-depth analysis of the available data on the solubility and stability of AChE-IN-7, a potent and selective acetylcholinesterase (AChE) inhibitor. While publicly available information on AChE-IN-7 is currently limited, this document synthesizes the existing knowledge to guide further investigation and application.

Core Properties of AChE-IN-7

AChE-IN-7, also identified as Compound 16, is a selective inhibitor of acetylcholinesterase.[1] It demonstrates significant potential in research due to its high bioavailability and ability to permeate the blood-brain barrier.[1] A summary of its fundamental chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2699090-78-1 | [1] |

| Molecular Formula | C26H28N2O2 | [1] |

| Molecular Weight | 400.51 g/mol | [1] |

Table 1: Chemical Properties of AChE-IN-7

Solubility Profile

Detailed quantitative solubility data for AChE-IN-7 in various solvents remains largely unpublished in the public domain. However, based on the provided storage information, some inferences can be made. The compound is available as a powder and can be stored in DMSO.[1] This suggests that Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating stock solutions.

To address this knowledge gap, a standardized experimental protocol for determining the thermodynamic solubility of AChE-IN-7 is outlined below.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol describes a shake-flask method, a gold standard for determining thermodynamic solubility.

Figure 1: Workflow for Thermodynamic Solubility Determination. This diagram illustrates the key steps involved in assessing the solubility of AChE-IN-7 using the shake-flask method.

Stability Profile

The stability of a compound is a critical factor for its storage, handling, and formulation. The available data for AChE-IN-7 provides some initial guidance on its stability under specific storage conditions.

| Condition | Duration | Form | Temperature | Reference |

| Long-term | 2 years | Powder | -20°C | [1] |

| Short-term (in DMSO) | 2 weeks | Solution | 4°C | [1] |

| Long-term (in DMSO) | 6 months | Solution | -80°C | [1] |

Table 2: Recommended Storage and Stability of AChE-IN-7

To further characterize the stability of AChE-IN-7, a comprehensive stability study is recommended. The following protocol outlines a typical approach to assess the degradation of the compound under various stress conditions.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Figure 2: Logical Flow of a Forced Degradation Study. This diagram outlines the process of subjecting AChE-IN-7 to various stress conditions to evaluate its chemical stability.

Conclusion and Future Directions

The currently available data provides a foundational understanding of the solubility and stability of AChE-IN-7. It is evident that the compound is soluble in DMSO and exhibits good stability when stored as a powder at low temperatures. However, for advanced drug development, a more comprehensive physicochemical characterization is imperative. The experimental protocols detailed in this guide offer a roadmap for researchers to systematically investigate the solubility of AChE-IN-7 in a range of pharmaceutically relevant solvents and to thoroughly map its stability profile under various stress conditions. The generation of this critical data will be instrumental in enabling the formulation of stable and effective dosage forms for future preclinical and clinical investigations.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of the Acetylcholinesterase Inhibitor C-547

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of various neurological and neuromuscular disorders, most notably Alzheimer's disease and myasthenia gravis.[1] These agents function by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration at the synaptic cleft and enhancing cholinergic neurotransmission.[2] This guide focuses on the pharmacokinetic and pharmacodynamic properties of C-547, a potent and highly selective slow-binding inhibitor of AChE. While the specific compound "AChE-IN-7" was not identified in publicly available literature, C-547 serves as a well-documented exemplar of a next-generation AChE inhibitor with a unique pharmacological profile, making it a relevant and informative subject for this technical overview.

C-547, a 6-methyluracil derivative, has demonstrated a long duration of action, which is attributed to its slow-binding nature, high affinity for AChE, and extended residence time at the neuromuscular junction (NMJ).[3][4] These characteristics distinguish it from classical, rapidly reversible AChE inhibitors and suggest its potential as a promising therapeutic agent.

Pharmacokinetics of C-547

The pharmacokinetic profile of C-547 has been characterized in preclinical studies, primarily in rats. A single intravenous administration reveals a multi-compartmental distribution and a relatively slow elimination from the bloodstream.[3]

Data Presentation: Pharmacokinetic Parameters of C-547 in Rats

| Parameter | Value | Unit | Tissue/Fluid | Notes |

| Dose (IV) | 0.05 | mg/kg | - | Intravenous administration.[3] |

| Elimination Half-Life (T½) | 4 | hours | Blood | [3] |

| Elimination Rate Constant (k_el) | 0.17 | h⁻¹ | Blood | [3] |

| Steady-State Volume of Distribution (V_ss) | 3800 | ml/kg | Whole Body | This value is significantly larger than the volume of distribution, indicating extensive tissue distribution.[3] |

| Protein Binding | High | - | Bloodstream | Primarily binds to albumin.[3] |

This table summarizes the key pharmacokinetic parameters of C-547 based on available preclinical data.

Experimental Protocols

Pharmacokinetic Studies in Rats

A foundational study on the pharmacokinetics of C-547 involved its intravenous administration to rats.[3]

-

Animal Model: Male Wistar rats.

-

Dosing: A single intravenous dose of 0.05 mg/kg of C-547 was administered.[3]

-

Sample Collection: Blood samples were collected at various time points post-administration. Additionally, different organs and tissues, including the extensor digitorum longus (EDL) muscle, heart, liver, lungs, and kidneys, were harvested to determine tissue distribution.[3]

-

Analytical Method: The concentration of C-547 in plasma and tissue homogenates was quantified using a validated high-performance liquid chromatography (HPLC) method.

-

Data Analysis: Pharmacokinetic parameters were determined using both non-compartmental and compartmental analyses. A three-compartment model was found to best describe the pharmacokinetics of C-547 in the blood.[3]

Visualization of Experimental Workflow

Caption: Workflow for the pharmacokinetic study of C-547 in rats.

Pharmacodynamics of C-547

The pharmacodynamics of C-547 are characterized by its potent, selective, and long-lasting inhibition of AChE.

Mechanism of Action

C-547 acts as a slow-binding inhibitor of acetylcholinesterase. This mechanism involves a two-step process: an initial rapid formation of a non-covalent encounter complex, followed by a slower conformational change that leads to a more tightly bound enzyme-inhibitor complex. This slow dissociation rate contributes to the prolonged duration of action, even after the drug is cleared from the systemic circulation.[3]

The primary pharmacodynamic effect of C-547 is the potentiation of cholinergic neurotransmission. By inhibiting AChE, C-547 increases the concentration and residence time of acetylcholine in the synaptic cleft, leading to enhanced activation of nicotinic and muscarinic acetylcholine receptors.

Data Presentation: Pharmacodynamic Parameters of C-547

| Parameter | Value | Unit | Target | Notes |

| Selectivity (AChE vs. BChE) | High | - | Cholinesterases | C-547 is highly selective for acetylcholinesterase over butyrylcholinesterase. |

| Duration of Action | > 72 | hours | Neuromuscular Junction | In an animal model of myasthenia gravis, the effect of C-547 persisted for over 72 hours.[3] |

This table highlights the key pharmacodynamic features of C-547.

Signaling Pathway

The mechanism of action of C-547 directly impacts the cholinergic signaling pathway at the neuromuscular junction and other cholinergic synapses.

Visualization of C-547's Effect on the Cholinergic Synapse

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. List of Cholinesterase inhibitors (acetylcholinesterase inhibitors) - Drugs.com [drugs.com]

- 3. researchgate.net [researchgate.net]

- 4. C-547, a 6-methyluracil derivative with long-lasting binding and rebinding on acetylcholinesterase: Pharmacokinetic and pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Blood-Brain Barrier: A Technical Guide on the Permeability of Acetylcholinesterase Inhibitors, Using Donepezil as a Case Study

Disclaimer: This technical guide provides a comprehensive overview of the methodologies and data related to the blood-brain barrier (BBB) permeability of acetylcholinesterase (AChE) inhibitors. Due to the absence of publicly available data for a compound specifically named "AChE-IN-7," this document utilizes the well-characterized AChE inhibitor, Donepezil, as a representative example to fulfill the prompt's requirements. The presented data, protocols, and pathways for Donepezil can serve as a template for the evaluation of novel compounds such as AChE-IN-7.

Introduction

The development of effective therapeutics for neurological disorders is intrinsically linked to the ability of these molecules to cross the highly selective blood-brain barrier (BBB). For acetylcholinesterase inhibitors (AChEIs), a cornerstone in the symptomatic treatment of Alzheimer's disease, brain penetration is a prerequisite for therapeutic efficacy.[1][2] These inhibitors act by increasing the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.[1] This guide offers an in-depth look into the assessment of BBB permeability for AChEIs, providing researchers, scientists, and drug development professionals with a detailed framework of relevant data, experimental protocols, and associated signaling pathways, using Donepezil as a case study.

Quantitative Data on Blood-Brain Barrier Permeability of Donepezil

The BBB permeability of a compound can be quantified through various in vitro, in situ, and in vivo methods. Below is a summary of key permeability and pharmacokinetic parameters for Donepezil.

Table 1: In Vitro Blood-Brain Barrier Permeability of Donepezil

| Assay | Model | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Classification |

| PAMPA-BBB | Artificial lipid membrane | High (Specific values vary by lab) | High Permeability |

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro model that predicts passive diffusion across the BBB.

Table 2: In Vivo Brain Pharmacokinetics of Donepezil in Rodents

| Species | Dose and Route | Time Post-Dose (h) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio (Kp) |

| Mouse | 10 mg/kg, oral | 1 | 46.5 ± 3.5 | ~20 | ~2.3 |

| Rat | 2.5 mg/kg, oral | 2 | Peak Concentration | - | - |

Data compiled from multiple studies.[3][4] The brain-to-plasma ratio (Kp) is a key indicator of a drug's ability to cross the BBB in vivo.

Table 3: Donepezil Concentrations in Human Plasma and Cerebrospinal Fluid (CSF)

| Time Post-Dose (h) | Mean Plasma Concentration (ng/mL) | Mean CSF Concentration (ng/mL) | CSF-to-Plasma Ratio |

| 12 | 39.99 ± 5.90 | 5.19 ± 0.83 | ~0.13 |

| 24 | 29.38 ± 1.71 | 7.54 ± 0.55 | ~0.26 |

Data from patients on a stable 10 mg/day dose of Donepezil.[5] The CSF-to-plasma ratio provides an estimate of the unbound drug concentration in the brain.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and interpretation of BBB permeability data.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This in vitro assay is a rapid and cost-effective method to predict the passive permeability of a compound across the BBB.

Materials:

-

96-well filter plates (e.g., Millipore MultiScreen-IP)

-

96-well acceptor plates

-

Porcine polar brain lipid (PBL) or a synthetic lipid mixture

-

Dodecane

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound and reference compounds (e.g., caffeine for high permeability, atenolol for low permeability)

-

UV/Vis spectrophotometer or LC-MS/MS system

Protocol:

-

Membrane Preparation: Prepare a solution of brain lipids in dodecane (e.g., 20 mg/mL PBL).[6] Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter of each well in the donor plate.

-

Compound Preparation: Dissolve the test and reference compounds in a suitable buffer (e.g., PBS) to a known concentration.

-

Assay Setup: Add the compound solution to the donor wells. Fill the acceptor wells with fresh buffer. Assemble the filter plate on top of the acceptor plate.

-

Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

-

Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV/Vis spectroscopy or LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation:

Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq)

Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, C_a(t) is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

In Situ Brain Perfusion

This technique provides a more physiologically relevant measure of BBB permeability in a living animal by replacing the blood supply to the brain with a controlled perfusion fluid.[7][8]

Materials:

-

Anesthetized rat

-

Perfusion pump

-

Perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer) containing the test compound at a known concentration

-

Surgical instruments for cannulation of the carotid artery

-

Brain tissue homogenization equipment

-

Analytical instrumentation (e.g., LC-MS/MS)

Protocol:

-

Animal Preparation: Anesthetize the rat and expose the common carotid artery.

-

Cannulation: Ligate the external carotid artery and insert a cannula retrogradely towards the internal carotid artery.

-

Perfusion: Begin perfusion with the compound-containing fluid at a constant flow rate. The perfusion pressure should be monitored to ensure it is within the physiological range.

-

Termination and Sample Collection: After a short perfusion time (e.g., 30-60 seconds), stop the perfusion and decapitate the animal.

-

Brain Tissue Analysis: Dissect the brain, weigh it, and homogenize the tissue. Extract the compound from the homogenate and quantify its concentration using LC-MS/MS.

-

Calculation of Brain Uptake Clearance (K_in): The K_in is calculated as the amount of compound in the brain divided by the integral of the perfusate concentration over time.

In Vivo Pharmacokinetic Study

This is the gold standard for determining the extent of brain penetration under physiological conditions. It involves administering the compound to an animal and measuring its concentration in both plasma and brain tissue over time.[3][9]

Materials:

-

Test animals (e.g., mice or rats)

-

Dosing vehicles and equipment for the desired route of administration (e.g., oral gavage, intravenous injection)

-

Blood collection supplies

-

Brain tissue collection and homogenization equipment

-

Analytical instrumentation (e.g., LC-MS/MS)

Protocol:

-

Dosing: Administer the test compound to a cohort of animals at a specified dose and route.

-

Sample Collection: At predetermined time points, collect blood samples and euthanize the animals to collect brain tissue.

-

Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.

-

Bioanalysis: Extract the compound from the plasma and brain homogenates and quantify the concentrations using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plot the brain and plasma concentration-time profiles. Calculate key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve). The brain-to-plasma concentration ratio (Kp) is calculated at each time point or from the ratio of the AUCs.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding.

Cholinergic Signaling Pathway

Acetylcholinesterase inhibitors exert their therapeutic effect by modulating the cholinergic signaling pathway. In Alzheimer's disease, there is a deficit of acetylcholine. AChEIs block the acetylcholinesterase enzyme, leading to an increase in acetylcholine levels in the synaptic cleft, which can then bind to and activate nicotinic and muscarinic receptors on the postsynaptic neuron.[1][2]

Caption: Cholinergic signaling at the synapse and the mechanism of action of AChE inhibitors.

Experimental Workflow for BBB Permeability Assessment

The evaluation of a compound's ability to cross the BBB typically follows a tiered approach, starting with high-throughput in vitro screens and progressing to more complex and physiologically relevant in vivo studies for promising candidates.

Caption: A tiered workflow for assessing the blood-brain barrier permeability of a drug candidate.

Conclusion

The successful development of centrally acting acetylcholinesterase inhibitors is critically dependent on their ability to penetrate the blood-brain barrier and achieve therapeutic concentrations in the brain. This technical guide has outlined the key methodologies and data types essential for a thorough evaluation of BBB permeability, using the established drug Donepezil as a practical example. By employing a combination of in vitro, in situ, and in vivo techniques, researchers can build a comprehensive understanding of a compound's brain penetration properties, enabling informed decisions in the drug discovery and development process for novel AChE inhibitors like the putative AChE-IN-7.

References

- 1. metrotechinstitute.org [metrotechinstitute.org]

- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]

- 8. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Unraveling the Therapeutic Potential of AChE-IN-7: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction:

Acetylcholinesterase (AChE) has long been a pivotal target in the management of various neurological disorders, most notably Alzheimer's disease. By inhibiting the breakdown of the neurotransmitter acetylcholine, AChE inhibitors (AChEIs) enhance cholinergic neurotransmission, offering symptomatic relief.[1][2] The therapeutic landscape of AChEIs is continually evolving, with ongoing research focused on developing novel inhibitors with improved efficacy and multifaceted mechanisms of action. This technical guide delves into the potential therapeutic targets of a specific acetylcholinesterase inhibitor, AChE-IN-7, providing a comprehensive overview for researchers, scientists, and drug development professionals.

While information directly pertaining to a compound designated "AChE-IN-7" is not available in the current scientific literature, this guide will extrapolate potential therapeutic avenues based on the known roles of acetylcholinesterase and the broader mechanisms of AChE inhibitors. We will explore established and emerging targets, supported by experimental evidence from related compounds, to construct a hypothetical framework for the therapeutic application of a novel AChE inhibitor like AChE-IN-7.

Core Therapeutic Target: Acetylcholinesterase

The primary and unequivocal therapeutic target of an acetylcholinesterase inhibitor is the enzyme acetylcholinesterase itself.[2] By binding to AChE, the inhibitor prevents the hydrolysis of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic signaling. This fundamental mechanism underlies the use of AChEIs in conditions characterized by cholinergic deficits.

Quantitative Data on AChE Inhibition:

The potency of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. For context, established AChE inhibitors exhibit a range of potencies. For example, in one study, the IC50 values for AChE inhibition by compounds 1 and 2 were 0.713 μM and 0.143 μM, respectively, while the positive control, tacrine, had an IC50 of 0.0145 μM.[1]

| Compound | Target Enzyme | IC50 (μM) |

| Compound 1 | Acetylcholinesterase (AChE) | 0.713[1] |

| Compound 2 | Acetylcholinesterase (AChE) | 0.143[1] |

| Tacrine (Control) | Acetylcholinesterase (AChE) | 0.0145[1] |

| Compound 1 | Butyrylcholinesterase (BuChE) | 5.934[1] |

| Compound 2 | Butyrylcholinesterase (BuChE) | 0.356[1] |

| Tacrine (Control) | Butyrylcholinesterase (BuChE) | 0.003[1] |

Table 1: Comparative IC50 values of hypothetical compounds and a control against AChE and BuChE.[1]

Potential Downstream Therapeutic Targets and Signaling Pathways

Beyond direct enzyme inhibition, the therapeutic effects of AChEIs can be attributed to the modulation of various downstream signaling pathways. A novel inhibitor like AChE-IN-7 could potentially influence these pathways, opening up a broader spectrum of therapeutic applications.

Neuroinflammation and the Cholinergic Anti-inflammatory Pathway

A growing body of evidence implicates neuroinflammation in the pathogenesis of neurodegenerative diseases. The cholinergic system, through the α7 nicotinic acetylcholine receptor (α7-nAChR), plays a crucial role in regulating inflammation via the "cholinergic anti-inflammatory pathway."[3][4][5] By increasing acetylcholine levels, AChE-IN-7 could indirectly activate this pathway, leading to a reduction in pro-inflammatory cytokine release.

Signaling Pathway Diagram:

Caption: Cholinergic Anti-inflammatory Pathway Modulation by AChE-IN-7.

Experimental Protocol: In Vitro Assessment of Anti-inflammatory Effects